molecular formula C19H17FN2OS B7628446 N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

Cat. No.: B7628446
M. Wt: 340.4 g/mol
InChI Key: NMPYLCMDQIENTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZFMCB and is a cyclobutane-based amide derivative.

Mechanism of Action

The mechanism of action of BZFMCB is not fully understood, but it is believed to interact with specific receptors in the body, leading to its various effects. Studies have shown that BZFMCB can inhibit the activity of certain enzymes and proteins in cancer cells, leading to their death. BZFMCB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BZFMCB has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, BZFMCB has been shown to induce cell death and inhibit the growth and proliferation of cancer cells. BZFMCB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. In addition, BZFMCB has been studied for its potential use in organic solar cells, where it can act as a light-absorbing material.

Advantages and Limitations for Lab Experiments

The advantages of using BZFMCB in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, there are also limitations to using BZFMCB, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of BZFMCB. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, BZFMCB can be studied for its potential use in organic electronic devices, such as solar cells and sensors. Overall, the study of BZFMCB has the potential to lead to significant advancements in various fields.

Synthesis Methods

The synthesis of BZFMCB involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-aminobenzothiazole in the presence of sodium borohydride. The resulting product is then reacted with cyclobutanecarboxylic acid chloride to form BZFMCB. The synthesis of BZFMCB has been optimized to produce high yields and purity.

Scientific Research Applications

BZFMCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BZFMCB has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. BZFMCB has also been studied for its potential use in organic solar cells and as a building block for the synthesis of complex molecules.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-9-10-14(11-15(12)20)22(18(23)13-5-4-6-13)19-21-16-7-2-3-8-17(16)24-19/h2-3,7-11,13H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYLCMDQIENTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.